AMG-151, also known as ARRY-403, is an orally available allosteric glucokinase activator primarily researched for its therapeutic potential in managing type 2 diabetes mellitus. This compound plays a crucial role in glucose homeostasis by enhancing the activity of glucokinase, an enzyme that facilitates the conversion of glucose to glycogen in the liver and pancreas. AMG-151 has demonstrated significant efficacy in reducing fasting plasma glucose levels in clinical studies, making it a candidate for diabetes treatment.
AMG-151 is classified as a glucokinase activator, which positions it within a broader category of compounds aimed at improving glycemic control. It is synthesized and studied for its pharmacological properties, particularly its ability to lower blood sugar levels in patients with type 2 diabetes. The compound's chemical identity is confirmed by its unique identifiers, including the CAS number 1304015-76-6.
The synthesis of AMG-151 involves several complex organic reactions typical of advanced pharmaceutical compounds. While proprietary methods may not be fully disclosed, the synthesis generally includes:
Specific methodologies may include co-crystallization techniques to enhance solubility and bioavailability, which are crucial for effective drug delivery systems.
AMG-151 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The following are key structural details:
AMG-151 undergoes various chemical reactions that are essential for its activation of glucokinase. Key reactions include:
These reactions are critical for understanding how AMG-151 functions at a biochemical level and how it can be optimized for therapeutic use.
The mechanism by which AMG-151 operates involves:
AMG-151 exhibits several notable physical and chemical properties:
These properties are essential for assessing the compound's viability as a pharmaceutical agent.
AMG-151 has several scientific applications, particularly in the field of diabetes research:
The ongoing studies highlight AMG-151's potential not only as a treatment option but also as a model compound for developing new glucokinase activators.
AMG-151 free base exerts its pharmacological activity through targeted allosteric modulation of human glucokinase (GCK), a critical glucose sensor in pancreatic β-cells and hepatocytes. GCK displays unique kinetic cooperativity due to slow conformational transitions between low-affinity (T-state) and high-affinity (R-state) forms, governed by millisecond-scale structural dynamics in its small domain [9]. AMG-151 binds within a specific allosteric pocket adjacent to the substrate site, shifting the conformational equilibrium toward the catalytically active R-state. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal that AMG-151 binding reduces deuterium uptake by 38% in the 152-167 loop (part of the active site) and by 25% in the hinge region (residues 198-210), indicating restricted mobility analogous to glucose-bound GCK [9]. This preferential stabilization of the closed conformation mimics α-type activation observed in congenital hyperinsulinism mutations (e.g., V62M), where the unliganded enzyme adopts a preorganized glucose-binding state [9].
Table 1: HDX-MS Analysis of GCK Dynamics with AMG-151
Protein Region | Deuterium Uptake Change (%) | Structural Implication |
---|---|---|
Active Site Loop (152-167) | -38% | Reduced flexibility; enhanced substrate access |
Hinge Region (198-210) | -25% | Stabilized catalytic domain closure |
β-Strand (β8, residues 230-245) | +15% | Altered allosteric communication pathway |
The binding affinity of AMG-151 (Kd = 0.22 ± 0.03 μM) is governed by specific interactions with a hydrophobic allosteric pocket distinct from the glucose-binding site. X-ray crystallography of GCK-AMG-151 complexes identifies three critical interactions:
AMG-151 enhances GCK activity through dual kinetic mechanisms: increased glucose affinity and accelerated catalytic turnover. Steady-state kinetics in recombinant human GCK demonstrate:
Table 2: Kinetic Parameters of GCK with AMG-151
Parameter | GCK Alone | GCK + AMG-151 (10 μM) | Change |
---|---|---|---|
Glucose K0.5 (mM) | 8.1 ± 0.4 | 4.3 ± 0.2 | ↓ 47% |
kcat (s⁻¹) | 58.7 ± 2.1 | 72.9 ± 3.0 | ↑ 24% |
Hill Coefficient (nH) | 1.70 ± 0.05 | 1.22 ± 0.03 | ↓ 28% |
kcat/K0.5 (mM⁻¹s⁻¹) | 7.25 | 16.95 | ↑ 134% |
AMG-151 exhibits functional synergy with GCK’s endogenous regulators:
Table 3: Cofactor Interactions with AMG-151
Endogenous Cofactor | Effect of AMG-151 | Functional Consequence |
---|---|---|
GKRP | Displaces binding (IC50 = 2.1 μM) | Enhanced hepatic GCK activity |
ATP | Km reduced by 33% (0.28 vs. 0.42 mM) | Accelerated phosphoryl transfer efficiency |
G6P | No change in inhibitory potency (IC50 > 1 mM) | Maintained feedback regulation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7